4,6-Dibromo-2,3-dichlorofluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1160574-32-2 |
|---|---|
Molecular Formula |
C6HBr2Cl2F |
Molecular Weight |
322.78 g/mol |
IUPAC Name |
1,5-dibromo-2,3-dichloro-4-fluorobenzene |
InChI |
InChI=1S/C6HBr2Cl2F/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |
InChI Key |
SRBJYHGENJPHOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Cl)F)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 4,6 Dibromo 2,3 Dichlorofluorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Insights
NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For 4,6-Dibromo-2,3-dichlorofluorobenzene, a multi-nuclear approach provides a complete picture of its atomic connectivity and spatial arrangement.
Given that the ¹⁹F nucleus possesses a spin of 1/2 and is 100% naturally abundant, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for analyzing fluorinated compounds. wikipedia.org The chemical shift of the single fluorine atom in this compound is anticipated to appear in the typical range for aromatic fluorides, generally between -100 and -200 ppm relative to a CFCl₃ standard. wikipedia.orgresearchgate.net The exact position is influenced by the electronic effects of the adjacent chloro and ortho/para bromo and chloro substituents.
A key feature of the ¹⁹F spectrum would be the observation of spin-spin coupling. Through-bond coupling (J-coupling) to the lone aromatic proton (H-5) over four bonds (⁴JHF) is expected, typically in the range of 0-3 Hz. More significantly, through-space coupling phenomena may be observed between the fluorine atom (at C-1) and the adjacent chlorine atom (at C-2) or even the bromine atom (at C-6). While less common for chlorine, through-space F-Br coupling can occur if the atoms are in close proximity, which can be influenced by slight distortions in the benzene (B151609) ring due to steric hindrance among the bulky halogen substituents. The analysis of these coupling constants provides valuable information about the molecule's conformation and the spatial relationships between the halogen atoms. numberanalytics.comgithub.io
Computational methods, particularly Density Functional Theory (DFT), have become reliable tools for predicting ¹⁹F NMR chemical shifts with high accuracy, often achieving a mean absolute deviation of around 2 ppm. nih.govrsc.org Such calculations for this compound could provide a theoretical chemical shift value to aid in the experimental assignment.
The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the proton at the C-5 position. The chemical shift of this proton would be influenced by the deshielding effects of the adjacent bromine atom at C-4 and C-6. This signal would likely appear as a doublet due to the through-bond coupling (⁴JHF) to the fluorine atom. chemicalbook.com
The ¹³C NMR spectrum provides more detailed structural information, with six distinct signals expected for the six unique carbon atoms of the benzene ring. The carbon atom directly bonded to the fluorine (C-1) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-270 Hz, appearing as a doublet. sfu.ca The other carbon atoms will also show smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings to the fluorine atom, providing crucial data for assigning each carbon signal. The chemical shifts of the carbons bonded to halogens are significantly deshielded. The expected chemical shift ranges are detailed in the table below.
| Carbon Position | Expected ¹³C Chemical Shift Range (ppm) | Expected C-F Coupling (JCF) |
|---|---|---|
| C-1 (C-F) | 155 - 165 | ¹J ≈ 250 Hz (doublet) |
| C-2 (C-Cl) | 130 - 140 | ²J ≈ 20-25 Hz (doublet) |
| C-3 (C-Cl) | 125 - 135 | ³J ≈ 5-10 Hz (doublet) |
| C-4 (C-Br) | 115 - 125 | ⁴J ≈ 1-3 Hz (doublet) |
| C-5 (C-H) | 120 - 130 | ³J ≈ 5-10 Hz (doublet) |
| C-6 (C-Br) | 110 - 120 | ²J ≈ 20-25 Hz (doublet) |
Note: The predicted chemical shift ranges and coupling constants are based on data from analogous halogenated benzene compounds. epa.govrsc.orgspectrabase.com
COSY (Correlation Spectroscopy): In this molecule, a standard ¹H-¹H COSY experiment would be of limited use for proton-proton correlations as there is only one proton. However, it could potentially show very weak long-range couplings if present. sdsu.edu
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for correlating each proton directly to the carbon it is attached to. libretexts.org For this compound, the HSQC spectrum would show a single cross-peak connecting the proton signal at C-5 to the corresponding carbon signal, confirming the C-H bond. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton of this molecule. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). sdsu.edulibretexts.org The single proton at C-5 would show correlations to several other carbons, as outlined in the table below, allowing for the definitive assignment of the quaternary (non-protonated) carbon signals.
| Proton | Expected HMBC Correlations to Carbons | Bond Relationship |
|---|---|---|
| H-5 | C-1 | ⁴JCH (via F, weak or absent) |
| C-3 | ³JCH | |
| C-4 | ²JCH | |
| C-6 | ²JCH |
By combining the information from 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound would be characterized by several key vibrational modes.
C-H Vibrations: The stretching vibration of the single aromatic C-H bond is expected in the 3050-3100 cm⁻¹ region. pressbooks.pub The in-plane and out-of-plane bending vibrations will appear at lower frequencies.
C-Halogen Vibrations: The stretching vibrations of the carbon-halogen bonds are a prominent feature. The C-F stretch typically appears in the range of 1250-1000 cm⁻¹. The C-Cl stretching modes are found between 800-550 cm⁻¹, and the C-Br stretches occur at even lower frequencies, generally between 700-500 cm⁻¹. nih.govhoriba.comuci.edu The presence of multiple, distinct bands in these regions would confirm the polysubstituted nature of the molecule.
Benzene Ring Deformations: The characteristic stretching vibrations of the aromatic C=C bonds will produce a series of bands in the 1600-1400 cm⁻¹ region. pressbooks.pub Ring "breathing" modes and other deformations will also be present in the fingerprint region (below 1300 cm⁻¹), creating a unique spectral pattern for this specific substitution arrangement.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3050 | Medium / Strong |
| Aromatic C=C Stretch | 1600 - 1400 | Medium-Strong / Strong |
| C-F Stretch | 1250 - 1000 | Strong / Medium |
| C-Cl Stretch | 800 - 550 | Strong / Strong |
| C-Br Stretch | 700 - 500 | Strong / Strong |
| Ring Bending/Deformation | Below 1000 | Variable / Variable |
Due to the complexity of the vibrational spectra for polyatomic molecules, definitive assignment of all observed bands can be challenging. Computational chemistry provides a powerful solution. researchgate.net By employing Density Functional Theory (DFT), specifically with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), it is possible to calculate the theoretical vibrational frequencies and intensities for both IR and Raman spectra. researchgate.net
This computational approach involves first optimizing the molecular geometry of this compound to find its most stable conformation. Following this, a frequency calculation is performed, which yields a set of vibrational modes, their corresponding frequencies, and their IR and Raman activities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and thus a scaling factor is typically applied to improve the agreement. researchgate.net
By comparing the scaled theoretical spectrum with the experimental IR and Raman data, each observed band can be confidently assigned to a specific atomic motion (e.g., C-Cl stretch, ring deformation). This detailed assignment allows for a much deeper understanding of the molecule's vibrational properties and confirms that the structure determined by NMR is consistent with the vibrational data. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is an essential tool for determining the molecular weight and structural features of organic compounds. For this compound, this technique would provide unambiguous confirmation of its elemental composition and offer insights into the stability of the molecule.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₆HBr₂Cl₂F) is calculated to be 343.8051 u.
A key feature in the mass spectrum of this compound would be a complex and highly characteristic isotopic pattern for the molecular ion ([M]⁺). This pattern arises from the natural abundance of the stable isotopes of bromine (⁷⁹Br: ~50.69%, ⁸¹Br: ~49.31%) and chlorine (³⁵Cl: ~75.77%, ³⁷Cl: ~24.23%). The presence of two bromine and two chlorine atoms would generate a distinctive cluster of peaks (M, M+2, M+4, M+6, M+8) with predictable relative intensities. This isotopic signature serves as definitive proof of the number of bromine and chlorine atoms in the molecule.
| Isotopic Peak | Theoretical m/z | Relative Intensity (%) | Contributing Isotopes |
|---|---|---|---|
| [M]⁺ | 343.8051 | 58.1 | ²x⁷⁹Br, ²x³⁵Cl |
| [M+2]⁺ | 345.8031 | 100.0 | ¹x⁷⁹Br, ¹x⁸¹Br, ²x³⁵Cl / ²x⁷⁹Br, ¹x³⁵Cl, ¹x³⁷Cl |
| [M+4]⁺ | 347.8011 | 73.0 | ²x⁸¹Br, ²x³⁵Cl / ¹x⁷⁹Br, ¹x⁸¹Br, ¹x³⁵Cl, ¹x³⁷Cl / ²x⁷⁹Br, ²x³⁷Cl |
| [M+6]⁺ | 349.7991 | 27.9 | ²x⁸¹Br, ¹x³⁵Cl, ¹x³⁷Cl / ¹x⁷⁹Br, ¹x⁸¹Br, ²x³⁷Cl |
| [M+8]⁺ | 351.7971 | 4.5 | ²x⁸¹Br, ²x³⁷Cl |
This table presents a calculated isotopic distribution for the molecular ion of this compound. The most abundant peak in the cluster ([M+2]⁺) is set to 100%.
Electron ionization (EI) mass spectrometry would cause the molecular ion of this compound to fragment in a predictable manner. The analysis of these fragments provides corroborating evidence for the molecular structure. Due to the high stability of the aromatic ring, fragmentation would primarily involve the cleavage of carbon-halogen bonds.
The fragmentation cascade would likely proceed through the sequential loss of halogen atoms. The weakest carbon-halogen bonds (C-Br) would be expected to cleave first, followed by the stronger C-Cl bonds. The loss of a fluorine atom is less probable due to the high strength of the C-F bond.
Key expected fragmentation pathways include:
Loss of a bromine radical: [C₆HBr₂Cl₂F]⁺ → [C₆HBrCl₂F]⁺ + Br•
Loss of a second bromine radical: [C₆HBrCl₂F]⁺ → [C₆HCl₂F]⁺ + Br•
Loss of a chlorine radical: [C₆HBr₂Cl₂F]⁺ → [C₆HBr₂ClF]⁺ + Cl•
Loss of halogen molecules: Minor pathways involving the elimination of Br₂, Cl₂, or BrCl might also be observed.
Each of these fragment ions would exhibit its own characteristic isotopic pattern, further aiding in its identification. The presence of a peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, is a common feature in the mass spectra of many benzene derivatives, although in such a heavily halogenated compound, its intensity may be low. docbrown.info
| Fragment Ion (Monoisotopic) | Theoretical m/z | Proposed Origin |
|---|---|---|
| [C₆HBrCl₂F]⁺ | 264.8956 | [M]⁺ - Br |
| [C₆HBr₂ClF]⁺ | 308.8351 | [M]⁺ - Cl |
| [C₆HCl₂F]⁺ | 185.9481 | [M]⁺ - 2Br |
| [C₆HBr₂F]⁺ | 273.8651 | [M]⁺ - 2Cl |
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov A single-crystal X-ray diffraction study of this compound would yield detailed information on its molecular geometry, crystal packing, and the nature of intermolecular forces.
A successful crystallographic analysis would provide the precise coordinates of each atom in the crystal's unit cell. From this, accurate bond lengths, bond angles, and torsion angles can be calculated. The benzene ring is expected to be nearly planar, as is typical for aromatic systems. docbrown.info The five halogen substituents would cause some minor distortions to the hexagonal symmetry of the ring, including slight variations in C-C bond lengths and C-C-C bond angles from the ideal 120°. The C-Br bonds would be the longest of the carbon-halogen bonds, followed by C-Cl and then the very short and strong C-F bond.
The arrangement of molecules in the crystal lattice is dictated by a balance of attractive and repulsive non-covalent interactions. In a polyhalogenated molecule like this compound, halogen bonding is expected to be a dominant structure-directing interaction. nih.govwikipedia.org
Halogen bonds are attractive interactions that occur between an electrophilic region (known as a σ-hole) on the outer surface of a halogen atom and a nucleophilic region on an adjacent molecule. wikipedia.orgresearchgate.net The strength of this interaction generally follows the trend I > Br > Cl > F. Therefore, the bromine atoms in the molecule would be the most potent halogen bond donors.
Analysis of the crystal packing would likely reveal a network of intermolecular contacts, including:
Br···Br, Br···Cl, and Br···N/O interactions: These are classic halogen bonds that would play a significant role in the supramolecular assembly.
π-π Stacking: The electron-deficient nature of the halogenated aromatic ring might facilitate offset π-π stacking interactions between adjacent molecules.
These interactions dictate how the molecules arrange themselves to achieve a thermodynamically stable crystalline form.
| Interaction Type | Description | Expected Importance |
|---|---|---|
| Halogen Bonding (Br···X, Cl···X) | Directional interaction involving the σ-hole of a halogen atom and a nucleophile (e.g., another halogen). | High |
| π-π Stacking | Attractive interaction between the π-systems of adjacent aromatic rings. | Moderate |
| van der Waals Forces | General non-specific attractive/repulsive forces between molecules. | High |
The benzene ring itself is a rigid, planar structure, so "conformational preferences" in this context refer to the arrangement of the molecule within the crystal lattice rather than different shapes of the molecule itself. The solid-state structure represents the lowest energy arrangement of the molecules, capturing the optimal geometry for maximizing attractive intermolecular forces like halogen bonding while minimizing steric repulsion. The specific packing motif adopted (e.g., herringbone, layered, etc.) would be a direct consequence of the interplay of the interactions detailed in the previous section. X-ray crystallography would reveal if phenomena such as polymorphism (the ability to exist in multiple crystal forms) are possible, where different packing arrangements could arise under different crystallization conditions.
Computational Chemistry and Theoretical Investigations of 4,6 Dibromo 2,3 Dichlorofluorobenzene
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For 4,6-Dibromo-2,3-dichlorofluorobenzene, these methods can reveal the distribution of electrons and predict its chemical behavior.
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. By employing a functional such as B3LYP and a basis set like 6-311++G(d,p), the equilibrium geometry of this compound can be calculated. From this optimized structure, a variety of electronic properties can be derived.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Unit |
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| Polarizability | Value | ų |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
Note: The values in this table are placeholders and would be populated by actual data from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis and Prediction of Reactivity Sites
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of these frontier molecular orbitals (FMOs) provide critical information about the reactivity of a molecule. The HOMO represents the ability to donate an electron, and its location often indicates the site of electrophilic attack. Conversely, the LUMO represents the ability to accept an electron, and its location suggests the site of nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability.
Electrostatic Potential Mapping and Charge Distribution in Polyhalogenated Systems
An electrostatic potential (ESP) map illustrates the charge distribution on the molecular surface. For a polyhalogenated system like this compound, the ESP map would reveal regions of positive and negative potential. The electronegative halogen and fluorine atoms are expected to create regions of negative potential (red/yellow), while the carbon and hydrogen atoms would exhibit more positive potential (blue). These maps are invaluable for predicting intermolecular interactions, such as halogen bonding, and for identifying sites susceptible to electrostatic interactions.
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations can explore the molecule's behavior over time and in different environments.
Simulations of Molecular Interactions in Various Environments
Molecular dynamics simulations can be employed to study the behavior of this compound in different solvents or in the presence of other molecules. By simulating the system over time, it is possible to analyze intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding. These simulations would provide a deeper understanding of how the compound behaves in a condensed phase and its potential to interact with biological macromolecules or other chemical species.
Prediction and Validation of Spectroscopic Properties
Theoretical calculations are instrumental in predicting the spectroscopic signatures of molecules. For a polysubstituted benzene (B151609) derivative like this compound, methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to forecast a range of spectroscopic data. These predictions are invaluable for the structural elucidation and characterization of newly synthesized compounds.
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts. The process involves optimizing the molecular geometry of this compound at a chosen level of theory and basis set. The magnetic shielding tensors are then calculated for this optimized geometry, from which the isotropic chemical shifts are determined, typically referenced against a standard like Tetramethylsilane (TMS).
Similarly, spin-spin coupling constants, which provide information about the connectivity of atoms, can be theoretically predicted. These calculations are generally more computationally demanding than chemical shift predictions. The results of such theoretical studies would provide a detailed picture of the electronic environment of each nucleus in the molecule.
Table 1: Hypothetical Predicted NMR Data for this compound (Note: The following data is illustrative of what a computational study would produce and is not based on published experimental or theoretical values for this specific compound.)
| Atom | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
| H-5 | 7.50 - 7.80 | ³J(H-F) = 6.0 - 8.0 Hz |
| C-1 | 155.0 - 160.0 (d, ¹J(C-F) = 240-250 Hz) | |
| C-2 | 130.0 - 135.0 | |
| C-3 | 132.0 - 137.0 | |
| C-4 | 115.0 - 120.0 | |
| C-5 | 138.0 - 142.0 | |
| C-6 | 118.0 - 123.0 |
This table is for illustrative purposes only.
Simulated Vibrational Spectra for Comparison with Experimental Data
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes can be obtained. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental spectra. The simulated spectra can aid in the assignment of experimentally observed vibrational bands to specific molecular motions, such as C-H, C-F, C-Cl, and C-Br stretching and bending modes.
Computational Studies on Nonlinear Optical (NLO) Activity
Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational chemistry provides a means to screen molecules for potential NLO activity by calculating their hyperpolarizabilities. For this compound, theoretical calculations would involve determining the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀). These parameters are calculated using quantum chemical methods, often at the DFT level, and provide insight into the molecule's NLO response. A high value for the first hyperpolarizability suggests that the molecule may exhibit significant NLO properties. The investigation would typically analyze the relationship between the electronic structure of the molecule and its NLO response.
Reactivity and Transformational Pathways of 4,6 Dibromo 2,3 Dichlorofluorobenzene
Nucleophilic and Electrophilic Substitution Reactions
The reactivity of the aromatic ring in 4,6-Dibromo-2,3-dichlorofluorobenzene is significantly influenced by the presence of five halogen substituents. These substituents collectively modify the electron density and accessibility of the ring's sole unsubstituted carbon atom.
Regioselectivity and Kinetics of Further Halogenation
Further electrophilic halogenation of this compound is subject to the directing effects of the existing halogen atoms. Halogens as substituents on a benzene (B151609) ring are known to be deactivating yet direct incoming electrophiles to the ortho and para positions. lasalle.eduopenstax.org In this molecule, the positions ortho and para to each of the five halogens are already substituted. The only available site for substitution is the C5 position.
Regioselectivity: Any electrophilic aromatic substitution, including further halogenation (e.g., bromination or chlorination), is predicted to occur exclusively at the C5 position. This is the only carbon atom on the aromatic ring that bears a hydrogen atom.
Kinetics: The rate of electrophilic aromatic substitution is significantly lower than that of benzene. All halogen substituents withdraw electron density from the aromatic ring through a strong negative inductive effect (-I), which deactivates the ring towards attack by electrophiles. minia.edu.egumd.edu The cumulative deactivating effect of two bromine atoms, two chlorine atoms, and one fluorine atom makes the aromatic ring electron-poor and thus less nucleophilic. While fluorine can have a notable electron-donating resonance effect due to effective 2p-2p orbital overlap, which makes fluorobenzene (B45895) more reactive than other halobenzenes, in a polyhalogenated system, the overwhelming inductive withdrawal from all five halogens is the dominant factor, leading to slow reaction kinetics. researchgate.netstackexchange.com
Exploration of Nucleophilic Displacement Reactions of Halogen Atoms
Polyhalogenated aromatic compounds that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr). libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.orgyoutube.com
For SNAr reactions, the reactivity of aryl halides follows an unconventional order: F > Cl > Br > I. masterorganicchemistry.comwikipedia.orgstackexchange.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. libretexts.org A more electronegative halogen, like fluorine, strongly withdraws electron density via the inductive effect, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org The strength of the carbon-halogen bond, which is strongest for C-F, is not the determining factor as its cleavage occurs in a subsequent, faster step. stackexchange.com
In this compound, the C-F bond is therefore the most likely site for nucleophilic displacement, followed by the C-Cl bonds. The C-Br bonds are the least likely to be substituted under SNAr conditions.
| Position | Halogen | Relative Reactivity | Rationale |
|---|---|---|---|
| 1 | Fluorine (F) | Highest | Highest electronegativity strongly activates the C1 position for nucleophilic attack. |
| 2, 3 | Chlorine (Cl) | Intermediate | Chlorine is highly electronegative, activating the C2 and C3 positions, but less so than fluorine. |
| 4, 6 | Bromine (Br) | Lowest | Bromine is the least electronegative halogen on the ring, providing the least activation for SNAr. |
Impact of Halogen Substituents on Aromatic Ring Reactivity
The five halogen atoms on this compound have a profound dual impact on the ring's reactivity:
Inductive Effect (-I): All halogens are more electronegative than carbon and therefore pull electron density away from the ring through the sigma bonds. libretexts.org This inductive withdrawal is additive, and with five such substituents, the benzene ring is rendered highly electron-deficient, or "deactivated." This significantly reduces its reactivity toward electrophiles. minia.edu.eg
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system. lasalle.edu This resonance effect increases electron density, particularly at the ortho and para positions, and is responsible for their ortho-, para-directing nature in electrophilic substitutions. openstax.org However, for halogens other than fluorine, the inductive effect strongly outweighs the resonance effect, leading to net deactivation. openstax.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions provide powerful methods for forming new bonds at specific positions on the aromatic ring, bypassing the limitations of classical substitution reactions. The selectivity of these reactions on polyhalogenated substrates is typically dictated by the relative reactivity of the carbon-halogen bonds.
Exploration of Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Sonogashira, Heck)
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity for this step generally follows the order of bond strength: C-I > C-Br > C-Cl > C-F. diva-portal.org Consequently, the weaker C-Br bonds in this compound are significantly more reactive than the stronger C-Cl bonds.
This reactivity difference allows for high regioselectivity. Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are expected to proceed selectively at the C4 and C6 positions, leaving the C-Cl and C-F bonds intact, especially under carefully controlled conditions. researchgate.netmdpi.comwikipedia.org By adjusting stoichiometry and reaction conditions, it is possible to achieve either mono- or di-substitution at the C-Br positions.
| Reaction | Coupling Partner | Predicted Site(s) of Reaction | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | C4 and/or C6 | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Sonogashira | Terminal Alkyne | C4 and/or C6 | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., NEt₃) |
| Heck | Alkene | C4 and/or C6 | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |
Formation of Carbon-Heteroatom Bonds (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.orgorganic-chemistry.org Similar to the C-C coupling reactions, the selectivity is governed by the ease of oxidative addition. The reaction will preferentially occur at the more reactive C-Br bonds at the C4 and C6 positions. This allows for the selective introduction of primary or secondary amines at these sites, providing a direct route to substituted anilines that would be difficult to synthesize via other methods. youtube.com
| Reaction | Coupling Partner | Predicted Site(s) of Reaction | Typical Catalyst System |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary or Secondary Amine (R₂NH) | C4 and/or C6 | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) |
Development of Novel Catalytic Systems for Halogenated Aromatics
The transformation of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry and environmental remediation. Given the stability of the carbon-halogen bond, particularly in polychlorinated and polybrominated systems, the development of efficient catalytic systems is crucial for enabling their reactivity. These catalysts are primarily designed to achieve hydrodehalogenation—the replacement of a halogen atom with a hydrogen atom.
Palladium-based catalysts are widely recognized for their high efficacy in dehalogenation reactions. acs.orgrsc.org Systems employing palladium complexes, often with specialized ligands like phosphines or N-heterocyclic carbenes (NHCs), facilitate the cleavage of C-Cl and C-Br bonds under mild conditions. acs.orgresearchgate.net For instance, a catalyst system composed of a palladium precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and an imidazolium (B1220033) salt ligand precursor can effectively dehalogenate a range of aryl chlorides and bromides. acs.org The active catalyst is typically a Pd(0)-NHC complex, which engages in an oxidative addition-reductive elimination cycle. Recent advancements have also focused on ligand-free palladium systems, where palladium nanoparticles formed in situ catalyze the reaction, often in environmentally benign solvents like water. acs.orgnih.gov
Nickel-based catalysts have emerged as a cost-effective and abundant alternative to precious metals like palladium. mdpi.comresearchgate.netnih.govnih.gov Both heterogeneous catalysts, such as Raney Nickel and nickel nanoparticles supported on materials like alumina (B75360) or titania, and homogeneous nickel complexes are effective for hydrodehalogenation. mdpi.comnih.gov These systems can reduce aryl chlorides and bromides using various hydrogen sources, including molecular hydrogen (H₂), sodium borohydride (B1222165) (NaBH₄), or through transfer hydrogenation with alcohols. mdpi.comnih.gov Nickel catalysts are often noted for their high selectivity, reducing the C-X bond without affecting other functional groups or hydrogenating the aromatic ring. mdpi.com
Copper-based systems also play a significant role, particularly in transformations beyond simple dehalogenation, such as Ullmann-type coupling reactions. mdpi.commdpi.com However, for dehalogenation, copper and its alloys or oxides can catalyze the reaction, often in conjunction with a reductant. researchgate.net Other transition metals, including rhodium and cobalt, have also been explored, with rhodium nanoparticles showing activity in both dehalogenation and hydrogenation of aromatic compounds, and cobalt phthalocyanine (B1677752) being used for reductive dechlorination. researchgate.neteurekaselect.com These developments underscore a continuous effort to create more sustainable, efficient, and selective catalysts for the transformation of halogenated aromatics.
Derivatization for Complex Molecular Architectures
The strategic placement of multiple halogen atoms on the this compound scaffold provides distinct reactive sites for further chemical modification. The differential reactivity of C-Br versus C-Cl bonds in cross-coupling reactions allows for selective functionalization, paving the way for the synthesis of complex molecules.
The substitution of halogen atoms on the aromatic ring with heteroatom-containing functional groups is a fundamental strategy for building molecular complexity. Transition metal-catalyzed cross-coupling reactions are paramount for this purpose.
Oxygen Functional Groups : Copper-catalyzed methodologies are well-established for the formation of C-O bonds. mdpi.commdpi.com Reactions analogous to the Ullmann condensation can be employed to introduce alkoxy or aryloxy groups by coupling the polyhalogenated benzene with alcohols or phenols. These reactions typically require a copper(I) or copper(II) catalyst, a base, and often a ligand to facilitate the coupling process.
Nitrogen Functional Groups : The introduction of nitrogen-containing moieties is critical for the synthesis of pharmaceuticals and agrochemicals. Copper- and palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, enable the coupling of aryl halides with a wide range of amines, amides, and other nitrogen nucleophiles. mdpi.com For a substrate like this compound, the higher reactivity of the C-Br bonds would likely allow for selective coupling with an amine at the 4- or 6-position under carefully controlled conditions, leaving the C-Cl bonds intact for subsequent transformations.
Sulfur Functional Groups : The formation of C-S bonds can be achieved through palladium- or copper-catalyzed coupling of aryl halides with thiols or their corresponding thiolates. These reactions provide access to aryl sulfides, which are important intermediates in organic synthesis and are present in various biologically active molecules.
Polyhalogenated benzenes serve as valuable precursors for the synthesis of larger, fused aromatic systems, including polycyclic aromatic hydrocarbons (PAHs) and heterocyclic structures. researchgate.netresearchgate.net
Polycyclic Aromatic Hydrocarbons (PAHs) : One powerful method for constructing PAHs is the Scholl reaction, an oxidative cyclodehydrogenation process. researchgate.net More commonly, halogenated aromatics are used in transition metal-catalyzed annulation strategies. For example, palladium-catalyzed reactions like the Suzuki or Stille coupling can be used to first form biaryl compounds from the polyhalogenated precursor. Subsequent intramolecular C-H activation or other cyclization methods can then forge the new rings. Palladium-catalyzed [3+3] annulation, for instance, allows for the construction of PAHs from two smaller aromatic fragments, such as a dibromonaphthalene and a PAH boronic ester. rsc.org A molecule like this compound could be envisioned as a core building block that, after selective coupling reactions, undergoes cyclization to form complex, halogenated PAHs. researchgate.netacs.org
Heterocyclic Ring Systems : The synthesis of benzo-fused heterocycles often involves the reaction of a substituted benzene with a reagent that brings in the necessary heteroatoms and carbon atoms to form the new ring. nih.govorganic-chemistry.org For a polyhalogenated substrate, a common approach involves an initial nucleophilic aromatic substitution or cross-coupling reaction to install a functional group containing a nucleophilic center (e.g., -OH, -NH₂, -SH). This is followed by an intramolecular cyclization reaction where the nucleophile attacks another position on the ring, often displacing a neighboring halogen atom to form a five- or six-membered heterocyclic ring. Photochemical cyclizations of precursors derived from halogenated aromatics also provide a route to heterocyclic systems. chim.it
Thermodynamic and Kinetic Studies of Chemical Transformations
Understanding the thermodynamic and kinetic parameters of reactions involving halogenated compounds is essential for predicting reaction feasibility, optimizing conditions, and elucidating mechanisms.
The thermodynamics of reactions involving halogenated aromatics are dictated by the strengths of the bonds being broken and formed. The enthalpy of reaction (ΔH_rxn) provides a measure of the heat released or absorbed during a chemical transformation. khanacademy.org
Bond Dissociation Energies : The reactivity of the different halogens on the this compound ring is related to their respective carbon-halogen bond dissociation energies (BDEs). The general trend for C(sp²)-X BDEs is C-F > C-Cl > C-Br > C-I. wikipedia.org This trend suggests that C-Br bonds are weaker and thus more readily cleaved in many catalytic cycles than C-Cl bonds, which in turn are weaker than the C-F bond. This thermodynamic difference is the basis for the selective reactivity often observed in cross-coupling and dehalogenation reactions.
Halogenation Reactions : The halogenation of aromatic rings is generally an exothermic process. libretexts.org For instance, the electrophilic bromination of benzene is exothermic, while iodination is often endothermic, making it less favorable. libretexts.orglibretexts.org
Kinetic studies provide insight into the reaction mechanism and the factors that influence the reaction speed. This involves measuring reaction rates under various conditions (e.g., temperature, concentration) to determine the rate law and activation parameters like the activation energy (Ea) and the pre-exponential factor (A).
Reaction Mechanisms : For many transformations of aryl halides, the mechanism dictates the kinetics. In electrophilic aromatic substitution, the initial attack by the electrophile to form a resonance-stabilized carbocation (the sigma complex) is typically the slow, rate-determining step. masterorganicchemistry.comnumberanalytics.com In nucleophilic aromatic substitution (SₙAr), which is relevant for highly electron-deficient rings like the subject compound, the rate-determining step is usually the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. masterorganicchemistry.com However, recent studies suggest some SₙAr reactions may proceed through a concerted mechanism. semanticscholar.orgresearchgate.net
Determination of Activation Parameters : By studying the effect of temperature on the reaction rate constant (k), the activation energy (Ea) can be calculated using the Arrhenius equation. For example, kinetic studies of the dehalogenation of an aromatic bromide at different temperatures revealed a pseudo-first-order reaction, and the activation energy was determined from an Arrhenius plot (ln(k) vs. 1/T). Such analyses are crucial for comparing the efficiency of different catalysts or reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
